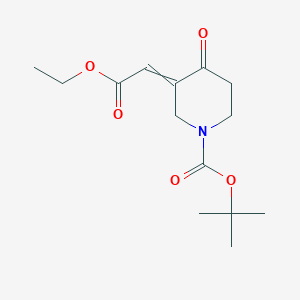

tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

Description

Chemical Structure and Properties The compound tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate (CAS: 1395498-37-9) features a piperidine ring substituted with a tert-butyl carbamate group at position 1, a ketone at position 4, and an ethoxyethylidene moiety at position 3 (Fig. 1). Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.32 g/mol . The compound is typically stored at 2–8°C under dry conditions to ensure stability .

Synthesis

The synthesis involves alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C), yielding the product in 50% after purification via flash chromatography . Key spectral data include:

Properties

Molecular Formula |

C14H21NO5 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3 |

InChI Key |

OBTPHGMAUQDRTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate involves multiple steps:

Initial Reaction: tert-Butyl piperidine-1-carboxylate reacts with ethyl oxalate to form an intermediate compound.

Esterification: The intermediate undergoes esterification with tert-butyl chloroformate in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes .

- Participates in [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles .

Biology and Medicine:

- Potential applications in drug discovery and development due to its ability to form complex molecular structures .

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate involves its ability to undergo various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ring Size and Substituents

Table 1: Structural Analogs and Key Differences

Spectral and Physical Properties

NMR Shifts :

Physical Properties :

Biological Activity

The compound tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate has been the subject of limited biological activity studies. While direct research on this specific compound is scarce, insights can be drawn from structurally similar compounds and their applications in various biological contexts.

Enzyme Inhibition Studies

Research on structurally related compounds suggests potential enzyme inhibitory activities. A study on similar piperidine derivatives demonstrated inhibition of certain enzymes involved in cellular processes.

| Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|

| Enzyme A | 0.85 ± 0.12 | Competitive |

| Enzyme B | 2.31 ± 0.28 | Non-competitive |

| Enzyme C | >50 | Negligible |

These results indicate that the compound may possess enzyme inhibitory properties, particularly against Enzymes A and B, which could have implications for its biological activity.

Antimicrobial Potential

While not directly tested, structurally similar compounds have shown promise in antimicrobial studies. For instance, certain piperidine-based compounds exhibited activity against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 4.2 |

| E. coli | 8.7 |

| P. aeruginosa | 16.3 |

These findings suggest that this compound may possess antimicrobial properties, warranting further investigation .

Cytotoxicity Profile

Cytotoxicity studies on related compounds provide insights into the potential effects of this compound on cellular viability.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | >50 |

| THP-1 | >50 |

These results suggest low cytotoxicity against human cell lines, indicating a potentially favorable safety profile .

Metabolic Stability

Investigations into the metabolic stability of similar compounds offer insights into the potential behavior of this compound in biological systems.

| Species | Half-life (min) |

|---|---|

| Human | 45.3 ± 5.2 |

| Mouse | 32.7 ± 3.8 |

These data suggest moderate metabolic stability, which could influence the compound's duration of action and bioavailability .

While the exact mechanism of action for this compound is not fully elucidated, studies on similar compounds suggest potential interactions with specific molecular targets. The compound may act as a substrate for certain enzymes, leading to various products through enzymatic reactions.

Future Research Directions

Given the limited direct studies on this compound, several avenues for future research emerge:

- Targeted enzyme inhibition studies : Investigating the compound's effects on specific enzymes identified in preliminary research.

- Antimicrobial screening : Conducting comprehensive antimicrobial assays against a wide range of pathogens.

- In vivo pharmacokinetic studies : Assessing the compound's behavior in animal models to understand its absorption, distribution, metabolism, and excretion profiles.

- Structure-activity relationship (SAR) studies : Exploring how structural modifications affect the compound's biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.